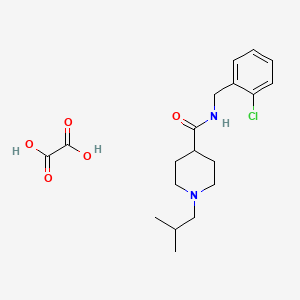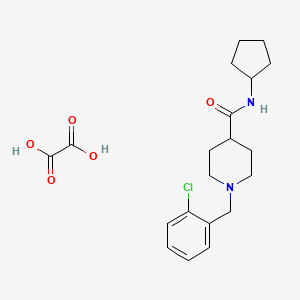
1-(2-chlorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate
Übersicht
Beschreibung
1-(2-chlorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory processes in the brain.
Wirkmechanismus
1-(2-chlorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate acts as a competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory processes in the brain. By blocking the NMDA receptor, this compound can reduce the excitotoxicity and neuronal damage associated with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis in the brain. It can also increase the levels of neurotrophic factors, which promote neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. However, it also has limitations, such as its poor solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate, including exploring its potential therapeutic applications in other neurological disorders, investigating its effects on different types of memory, and developing more efficient synthesis methods to improve its solubility and reduce toxicity. Additionally, this compound could be used as a tool to study the role of the NMDA receptor in various neurological processes.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-cyclopentylpiperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O.C2H2O4/c19-17-8-4-1-5-15(17)13-21-11-9-14(10-12-21)18(22)20-16-6-2-3-7-16;3-1(4)2(5)6/h1,4-5,8,14,16H,2-3,6-7,9-13H2,(H,20,22);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCQECSAOSGZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949414.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949422.png)
![N-[2-(diethylamino)ethyl]-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949436.png)
![N-[2-(diethylamino)ethyl]-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949441.png)
![1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B3949448.png)
![(2-methoxyethyl)(4-methylbenzyl)[4-(methylsulfonyl)benzyl]amine](/img/structure/B3949455.png)
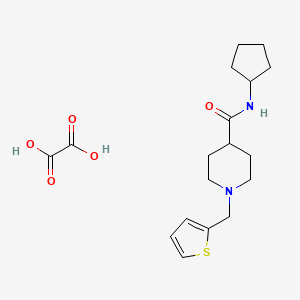

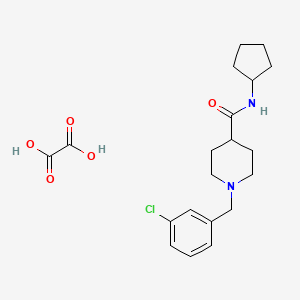
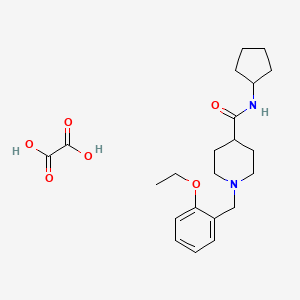
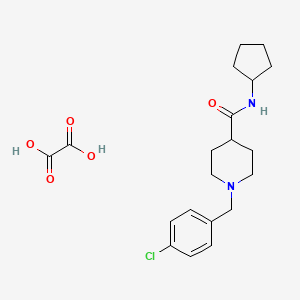

![1-[4-(benzyloxy)-3-methoxybenzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949522.png)
